molecular formula C22H22ClNO3 B14992863 N-(4-chlorobenzyl)-2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

N-(4-chlorobenzyl)-2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B14992863
M. Wt: 383.9 g/mol
InChI Key: ASCMCRPYFSWICN-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a dimethylphenoxy group, and a furan group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 2,3-dimethylphenol in the presence of a base such as sodium hydroxide to form 4-chlorobenzyl-2,3-dimethylphenyl ether.

    Acylation: The intermediate is then subjected to acylation using acetyl chloride to form 4-chlorobenzyl-2,3-dimethylphenyl acetate.

    Amidation: The final step involves the reaction of the acetate with furan-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of N-[(4-CHLOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-BROMOPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE
  • **N-[(4-METHOXYPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE
  • **N-[(4-NITROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22ClNO3/c1-16-5-3-7-21(17(16)2)27-15-22(25)24(14-20-6-4-12-26-20)13-18-8-10-19(23)11-9-18/h3-12H,13-15H2,1-2H3

InChI Key

ASCMCRPYFSWICN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3)C

Origin of Product

United States

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